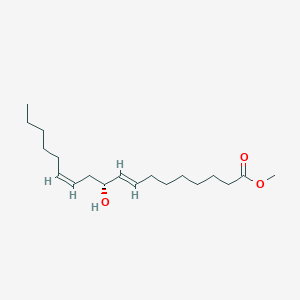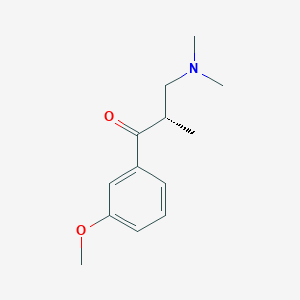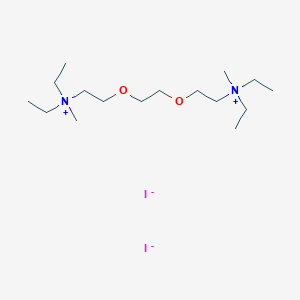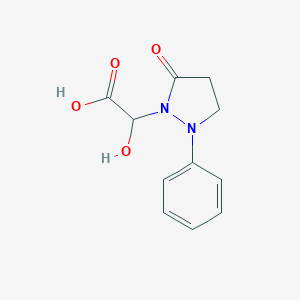
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OPAA is a pyrazolidinone derivative that was first synthesized in the 1960s. Since then, it has been extensively studied for its potential applications in various fields, including pharmacology, biochemistry, and analytical chemistry. OPAA is a white crystalline powder that is soluble in water and has a molecular weight of 286.3 g/mol.
Mecanismo De Acción
The mechanism of action of OPAA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, OPAA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Efectos Bioquímicos Y Fisiológicos
OPAA has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPAA in lab experiments is its ability to selectively bind to proteins and other biomolecules. This makes it a useful tool for studying protein-ligand interactions and for drug delivery applications.
However, there are also some limitations to using OPAA in lab experiments. One limitation is its limited solubility in organic solvents, which can make it difficult to work with in certain applications. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on OPAA. One direction is to further investigate its potential as a drug delivery system. Another direction is to explore its potential as a chiral selector in chromatography. Additionally, more research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
In conclusion, OPAA is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are still many unanswered questions about OPAA, it remains a promising compound for future research.
Métodos De Síntesis
OPAA can be synthesized by reacting 2-phenyl-5-oxo-1-pyrrolidineacetic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under reflux in ethanol for several hours and yields OPAA as a white solid.
Aplicaciones Científicas De Investigación
OPAA has been widely used in scientific research due to its potential applications in various fields. In pharmacology, OPAA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules.
In biochemistry, OPAA has been used as a reagent for the determination of amino acids and peptides. It has also been studied for its potential as a chiral selector in chromatography.
In analytical chemistry, OPAA has been used as a derivatizing agent for the determination of various compounds, including amino acids, peptides, and carbohydrates.
Propiedades
Número CAS |
100944-16-9 |
|---|---|
Nombre del producto |
2-Hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-hydroxy-2-(5-oxo-2-phenylpyrazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O4/c14-9-6-7-12(8-4-2-1-3-5-8)13(9)10(15)11(16)17/h1-5,10,15H,6-7H2,(H,16,17) |
Clave InChI |
WHNWLBWSDQXKSP-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
SMILES canónico |
C1CN(N(C1=O)C(C(=O)O)O)C2=CC=CC=C2 |
Sinónimos |
1-Pyrazolidineacetic acid, -alpha--hydroxy-5-oxo-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

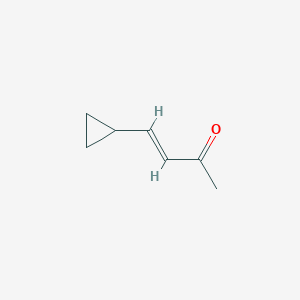
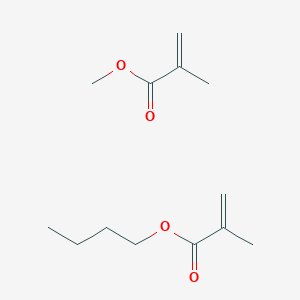

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
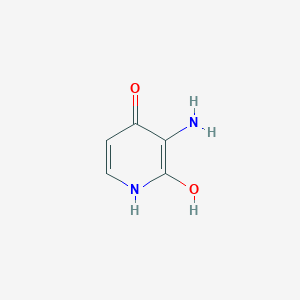

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
